REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([NH2:9])=[O:8].[OH2:10].S(=O)(=O)(O)O.NOS(O)(=O)=O.[CH3:22]O>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2]>[OH:10][CH2:22][C:5]1[N:4]=[CH:3][C:2]([C:7]([NH2:9])=[O:8])=[N:1][CH:6]=1 |f:5.6.7.8.9.10.11.12.13|
|
Name
|
|
Quantity
|
0.492 g
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C(=O)N
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
iron (II) sulphate heptahydrate
|
Quantity
|
0.334 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
NOS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
iron (II) sulphate heptahydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the mixture degassed
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
EXTRACTION
|
Details
|
the residue extracted with methanol
|
Type
|
CUSTOM
|
Details
|
This solution was pre-absorbed onto silica
|
Type
|
CUSTOM
|
Details
|
then purified by chromatography
|
Type
|
WASH
|
Details
|
eluting with 0–10% ‘2 M ammonia in methanol’ in dichloromethane
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1N=CC(=NC1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.102 g | |
YIELD: PERCENTYIELD | 17% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |